molecular formula C21H25N7O B4513710 6-{4-[(4-Phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}[1,2,4]triazolo[4,3-b]pyridazine

6-{4-[(4-Phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B4513710
M. Wt: 391.5 g/mol
InChI Key: LJBCOHVZFAVLEL-UHFFFAOYSA-N
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Description

6-{4-[(4-Phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}[1,2,4]triazolo[4,3-b]pyridazine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a triazolopyridazine core, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{4-[(4-Phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}[1,2,4]triazolo[4,3-b]pyridazine typically involves multiple steps, starting with the preparation of the triazolopyridazine core. This core can be synthesized through cyclization reactions involving hydrazine derivatives and pyridazine precursors. The subsequent steps involve the introduction of the piperidinyl and phenylpiperazinyl groups through nucleophilic substitution and coupling reactions. Common reagents used in these reactions include hydrazine hydrate, pyridazine derivatives, and various coupling agents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and solvent systems used in the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-{4-[(4-Phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents, and various nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

6-{4-[(4-Phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}[1,2,4]triazolo[4,3-b]pyridazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 6-{4-[(4-Phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways. This compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-Phenylpiperazine derivatives: These compounds share the phenylpiperazine moiety and exhibit similar biological activities.

    Triazolopyridazine derivatives: Compounds with the triazolopyridazine core are known for their stability and versatility in chemical reactions.

Uniqueness

6-{4-[(4-Phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}[1,2,4]triazolo[4,3-b]pyridazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(4-phenylpiperazin-1-yl)-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N7O/c29-21(27-14-12-25(13-15-27)18-4-2-1-3-5-18)17-8-10-26(11-9-17)20-7-6-19-23-22-16-28(19)24-20/h1-7,16-17H,8-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJBCOHVZFAVLEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=CC=C3)C4=NN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-{4-[(4-Phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}[1,2,4]triazolo[4,3-b]pyridazine
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6-{4-[(4-Phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}[1,2,4]triazolo[4,3-b]pyridazine
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6-{4-[(4-Phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}[1,2,4]triazolo[4,3-b]pyridazine
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6-{4-[(4-Phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}[1,2,4]triazolo[4,3-b]pyridazine
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6-{4-[(4-Phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}[1,2,4]triazolo[4,3-b]pyridazine
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6-{4-[(4-Phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}[1,2,4]triazolo[4,3-b]pyridazine

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